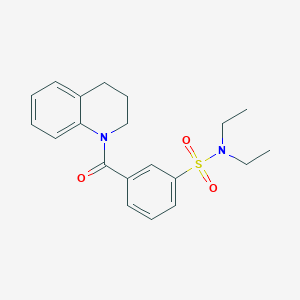
3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-N,N-diethyl-benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-N,N-diethyl-benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
作用机制
The mechanism of action of 3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-N,N-diethyl-benzenesulfonamide is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes and proteins involved in cancer cell proliferation, viral replication, and bacterial growth. It has also been reported to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-N,N-diethyl-benzenesulfonamide have been studied extensively. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit viral replication by targeting viral enzymes and proteins. In addition, it has been found to inhibit bacterial growth by disrupting bacterial cell wall synthesis.
实验室实验的优点和局限性
3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-N,N-diethyl-benzenesulfonamide has several advantages for lab experiments. It is readily available and can be synthesized using simple and cost-effective methods. It has also been found to exhibit high purity and yield. However, this compound has some limitations for lab experiments. It has low solubility in water and organic solvents, which can affect its bioavailability and pharmacokinetics. It also has low stability under certain conditions, which can lead to degradation and loss of activity.
未来方向
There are several future directions for the research on 3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-N,N-diethyl-benzenesulfonamide. One of the areas of interest is the development of novel analogs with improved pharmacokinetics and bioavailability. Another area of interest is the investigation of the mechanism of action and the identification of the molecular targets of this compound. In addition, the potential applications of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease can be explored. Further studies are also needed to evaluate the safety and toxicity of this compound in vivo.
合成方法
The synthesis of 3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-N,N-diethyl-benzenesulfonamide has been reported in the literature using various methods. One of the commonly used methods is the reaction of 3,4-dihydro-2H-quinoline-1-carboxylic acid with N,N-diethylbenzenesulfonamide in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields the desired product with high purity and yield.
科学研究应用
3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-N,N-diethyl-benzenesulfonamide has been studied for its potential applications in the field of medicine. It has been found to exhibit antitumor activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. This compound has also been reported to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). In addition, it has been found to have antibacterial activity against Staphylococcus aureus and Escherichia coli.
属性
产品名称 |
3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-N,N-diethyl-benzenesulfonamide |
|---|---|
分子式 |
C20H24N2O3S |
分子量 |
372.5 g/mol |
IUPAC 名称 |
3-(3,4-dihydro-2H-quinoline-1-carbonyl)-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C20H24N2O3S/c1-3-21(4-2)26(24,25)18-12-7-10-17(15-18)20(23)22-14-8-11-16-9-5-6-13-19(16)22/h5-7,9-10,12-13,15H,3-4,8,11,14H2,1-2H3 |
InChI 键 |
JPFHXQUEWLONIS-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCCC3=CC=CC=C32 |
规范 SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCCC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2,3-Bis[(4-methylphenyl)sulfonyl]propene](/img/structure/B262312.png)
![N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B262316.png)
![N'-[4-[2-methyl-4-(2-methylpropyl)-5-oxo-2-oxolanyl]-2-thiazolyl]benzohydrazide](/img/structure/B262320.png)
![N'-[(E)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B262321.png)
![ethyl 2-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B262322.png)
![N-(2-ethoxyphenyl)-2-[(methylsulfonyl)anilino]acetamide](/img/structure/B262327.png)


![2-(1,3-Benzothiazol-2-yl)-4-[(2-methoxybenzoyl)amino]phenyl 2-methoxybenzoate](/img/structure/B262335.png)

